molecular formula C5H7N3O B3420739 1-Methyl-1H-imidazole-2-carbaldehyde oxime CAS No. 20062-62-8

1-Methyl-1H-imidazole-2-carbaldehyde oxime

Cat. No. B3420739
M. Wt: 125.13 g/mol
InChI Key: UOXZSCQNOHAHIM-QPJJXVBHSA-N
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Patent
US04925856

Procedure details

A mixture consisting of 118.4 grams of 1-methylimidazole-2-carboxaldehyde, 82.5 grams of hydroxylamine hydrochloride, 113.9 grams of sodium bicarbonate and 1300 ml of absolute ethanol was heated under reflux for 2 hours and then filtered while still hot. The filtrate was concentrated to give a colorless residue which was recrystallized from 2-propanol to give 75 grams of 2-(hydroxyimino)methyl-1-methylimidazole as colorless crystals melting at 170°-172° C.
Quantity
118.4 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step Two
Quantity
113.9 g
Type
reactant
Reaction Step Three
Quantity
1300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]=O.Cl.[NH2:10][OH:11].C(=O)(O)[O-].[Na+]>C(O)C>[OH:11][N:10]=[CH:7][C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
118.4 g
Type
reactant
Smiles
CN1C(=NC=C1)C=O
Step Two
Name
Quantity
82.5 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
113.9 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
1300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered while still hot
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless residue which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
ON=CC=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04925856

Procedure details

A mixture consisting of 118.4 grams of 1-methylimidazole-2-carboxaldehyde, 82.5 grams of hydroxylamine hydrochloride, 113.9 grams of sodium bicarbonate and 1300 ml of absolute ethanol was heated under reflux for 2 hours and then filtered while still hot. The filtrate was concentrated to give a colorless residue which was recrystallized from 2-propanol to give 75 grams of 2-(hydroxyimino)methyl-1-methylimidazole as colorless crystals melting at 170°-172° C.
Quantity
118.4 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step Two
Quantity
113.9 g
Type
reactant
Reaction Step Three
Quantity
1300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[C:3]1[CH:7]=O.Cl.[NH2:10][OH:11].C(=O)(O)[O-].[Na+]>C(O)C>[OH:11][N:10]=[CH:7][C:3]1[N:2]([CH3:1])[CH:6]=[CH:5][N:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
118.4 g
Type
reactant
Smiles
CN1C(=NC=C1)C=O
Step Two
Name
Quantity
82.5 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
113.9 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
1300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered while still hot
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a colorless residue which
CUSTOM
Type
CUSTOM
Details
was recrystallized from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
ON=CC=1N(C=CN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: CALCULATEDPERCENTYIELD 55.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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